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Compound of Interest

Compound Name: H-Leu-OMe.HCI

Cat. No.: B555003

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCI) is a pivotal chiral building block in the
synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients
(APIs). Its integration into drug candidates can enhance lipophilicity, facilitate transport across
biological membranes, and modulate interactions with target enzymes. This document provides
detailed application notes and experimental protocols for the use of H-Leu-OMe.HCI in the
synthesis of peptide-based compounds and antiviral prodrugs, highlighting its role in modern
drug development.

Application 1: Dipeptide Synthesis for Protease
Inhibitors and Other Peptidomimetics

H-Leu-OMe.HCI is extensively used as a starting material for the synthesis of dipeptides and
larger peptide fragments, which are common structural motifs in various therapeutic agents,
including protease inhibitors. The following sections detail the synthesis of Boc-NH-Leu-Leu-
OMe, a common intermediate.

Quantitative Data Summary
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The following table summarizes the key quantitative data for the synthesis of H-Leu-OMe.HCI

and its subsequent use in dipeptide synthesis.

Reaction Key Reaction i
Product Solvent _ Yield (%) Reference
Step Reagents Time
L-Leucine,
Esterificati H-Leu- Trimethylc
) Methanol 8 hours 95.78 [1]
on OMe.HCI hlorosilane
(TMSCI)
Boc-NH-
Leu-OH, H-
) Boc-NH- Dichlorome
Peptide Leu-
) Leu-Leu- thane 48 hours 61.6 [1]
Coupling OMe.HCl,
OMe (DCM)
DCC,
HOBt

Experimental Protocols

Protocol 1: Synthesis of L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe.HCI)[1]

This protocol describes the esterification of L-leucine to its corresponding methyl ester

hydrochloride.

Materials:

e L-Leucine

o Methanol (MeOH)

o Trimethylchlorosilane (TMSCI)
» Round bottom flask

e Magnetic stirrer

 Rotary evaporator
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Procedure:

In a round bottom flask, dissolve 3g (22.87 mmol) of L-leucine in 60 mL of methanol.

e Slowly add 6 mL (47.27 mmol) of Trimethylchlorosilane (TMSCI) to the solution in a drop-
wise manner while stirring at room temperature.

» Continue stirring the reaction mixture for 8 hours at room temperature.
e Monitor the reaction progress using Thin Layer Chromatography (TLC).

» Upon completion, remove the excess solvent using a rotary evaporator to obtain the solid
product, L-Leucine methyl ester hydrochloride.

e The resulting product can be used in the subsequent steps without further purification.
Protocol 2: Synthesis of Boc-NH-Leu-Leu-OMe[1]

This protocol details the coupling of N-Boc-L-leucine with H-Leu-OMe.HCI to form the
dipeptide.

Materials:

Boc-NH-Leu-OH

e H-Leu-OMe.HCI

e Triethylamine (Et3N)

» Dicyclohexylcarbodiimide (DCC)

e 1-Hydroxybenzotriazole (HOBLt)

e Dry Dichloromethane (DCM)

o Ethyl acetate

e 2M HCI, 1M Sodium Carbonate, Brine
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Anhydrous sodium sulfate
Ice-water bath

Magnetic stirrer

Rotary evaporator

Filtration apparatus

Procedure:

Dissolve 3.42 g (14.78 mmol) of Boc-NH-Leu-OH in 40 mL of dry DCM in a round bottom
flask and cool the solution in an ice-water bath.

To the reaction mixture, add 3.83 g (21.08 mmol) of H-Leu-OMe.HCI and 5 mL (35.87 mmol)
of Et3N.

Immediately add 3.86 g (18.73 mmol) of DCC and 2.86 g (18.73 mmol) of HOBt to the
mixture.

Allow the reaction mixture to warm to room temperature and stir for 48 hours.
Evaporate the DCM using a rotary evaporator.

Dissolve the residue in 45 mL of ethyl acetate.

Filter off the dicyclohexylurea (DCU) precipitate.

Wash the organic layer successively with 2M HCI (3 x 50 mL), brine (2 x 50 mL), 1M sodium
carbonate (3 x 50 mL), and brine (2 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under
vacuum to yield Boc-NH-Leu-Leu-OMe as a white solid.

The product can be further purified by silica gel column chromatography using a mixture of
n-hexane and ethyl acetate (3:1) as the eluent.
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Visualizations
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Caption: Synthesis of H-Leu-OMe.HCI from L-Leucine.

Boc-NH-Leu-OH

H-Leu-OMe.HCI
Y
|
> Boc-NH-Leu-Leu-OMe
Peptide Coupling A
DCC, HOBt, Et3N 48h, RT
DCM

Click to download full resolution via product page

Caption: Synthesis of Boc-NH-Leu-Leu-OMe.

Application 2: Synthesis of Phosphoramidate
Prodrugs for Antiviral Therapy

H-Leu-OMe.HCl is a critical component in the synthesis of phosphoramidate prodrugs, such as
the antiviral agent Remdesivir. The L-leucine methyl ester moiety masks the charge of the
phosphate group, enhancing cell permeability. Inside the cell, esterases cleave the ester,
initiating the release of the active nucleoside triphosphate.
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Quantitative Data Summary

The following table outlines the yields for the key steps in the synthesis of Remdesivir involving

the phosphoramidate moiety.

Reaction Key .
Product Solvent Yield (%) Reference
Step Reagents
Nucleoside,
~ Phosphorami  Phenyl(pheno 85 (for the
Phosphorylati ]
date xy)phosphoro  THF coupling [2]
on
Intermediate chloridate, H- step)
Leu-OMe.HCI
Deprotection Remdesivir Acetic Acid Isopropanol 920 [2]

Experimental Protocol

Protocol 3: Representative Synthesis of a Phosphoramidate Intermediate for Remdesivir[2]

This protocol provides a generalized procedure for the coupling of the phosphoramidate moiety,

which includes the L-leucine methyl ester, to the nucleoside core.

Materials:

Protected Nucleoside Analogue (e.g., GS-441524 derivative)

e Phosphorylating agent (e.g., Phenyl(phenoxy)phosphorochloridate)

e H-Leu-OMe.HCI

o Grignard reagent (e.g., t-butylmagnesium chloride)

e Anhydrous Tetrahydrofuran (THF)
e Inert atmosphere (Nitrogen or Argon)

o Low-temperature reaction setup
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Procedure:

e In a flame-dried, three-necked flask under an inert atmosphere, dissolve the protected
nucleoside analogue in anhydrous THF.

e Cool the solution to a low temperature (e.g., -20°C).

 In a separate flask, prepare the activated phosphorylating agent. This often involves reacting
phenyl(phenoxy)phosphorochloridate with H-Leu-OMe.HCI in the presence of a non-
nucleophilic base.

e To the cooled nucleoside solution, slowly add the Grignard reagent (e.g., 1.7 M t-
butylmagnesium chloride in THF) to deprotonate the primary hydroxyl group.

» To this mixture, add the pre-formed activated phosphoramidate solution dropwise,
maintaining the low temperature.

 Allow the reaction to proceed for several hours, monitoring by TLC or HPLC until the starting
material is consumed.

e Quench the reaction by the slow addition of a saturated aqueous ammonium chloride
solution.

o Warm the mixture to room temperature and extract the product with an organic solvent such
as ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

e The crude product is then typically carried forward to the final deprotection step to yield
Remdesivir.

Visualizations
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Caption: Key phosphorylation step in Remdesivir synthesis.
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Caption: General workflow for utilizing H-Leu-OMe.HCI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: H-Leu-OMe.HCl in
Pharmaceutical Intermediate Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555003#h-leu-ome-hcl-applications-in-
pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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